molecular formula C18H16N2O4 B2800928 3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one CAS No. 320420-47-1

3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one

Cat. No.: B2800928
CAS No.: 320420-47-1
M. Wt: 324.336
InChI Key: CSMQMKXQLONWMF-MHWRWJLKSA-N
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Description

Historical Evolution of Benzofuran Research

Benzofuran chemistry originated in the 19th century with the isolation of benzofuran from coal tar and the pioneering work of William Henry Perkin on coumarin-benzofuran rearrangements. Early synthetic routes focused on dehydrogenation of 2-ethylphenol and O-alkylation of salicylaldehyde derivatives, as documented in classical organic chemistry literature. The Perkin rearrangement, involving the base-mediated contraction of 2-halocoumarins to benzofurans, established foundational principles for ring-contraction strategies that remain relevant in contemporary methodology.

The mid-20th century saw diversification into substituted benzofurans through cyclization reactions and transition metal catalysis. For example, the Diels-Alder reaction of nitrovinyl furans with dienophiles enabled access to polysubstituted benzofurans, while palladium-catalyzed coupling reactions expanded the scope of aryl-functionalized derivatives. These advances laid the groundwork for modern iterations, such as rhodium-catalyzed annulations and Lewis acid-mediated cyclizations, which facilitate the construction of complex benzofuran architectures like 3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one.

Significance of Nitrovinyl-Benzofuran Derivatives in Heterocyclic Chemistry

Nitrovinyl-substituted benzofurans occupy a critical niche in heterocyclic synthesis due to the unique electronic and steric properties imparted by the nitrovinyl moiety. The nitro group’s strong electron-withdrawing character activates the vinyl bridge for nucleophilic attack, enabling regioselective functionalization at the β-position, while the conjugated system facilitates charge delocalization across the benzofuran core. This dual reactivity is exemplified in this compound, where the 2,4-dimethylanilino group introduces steric bulk and modulates electron density through inductive effects.

Comparative studies of nitrovinyl-benzofuran derivatives reveal structure-activity relationships critical to materials science. For instance, the planar benzofuran-nitrovinyl-anilino system enables π-stacking interactions in crystalline phases, while substituent variations at the anilino nitrogen (e.g., methyl groups in the 2,4-positions) influence solubility and thermal stability. Such properties are leveraged in the design of organic semiconductors and photoresponsive materials, underscoring the compound’s interdisciplinary relevance.

Current Research Landscape and Scientific Interest

Recent advancements in benzofuran synthesis emphasize catalytic asymmetric methods and sustainable reaction media. A 2024 review highlights rhodium-catalyzed C–H activation strategies for constructing nitrovinyl-benzofurans, where CpRh complexes enable the annulation of substituted benzamides with vinylene carbonate in tetrachloroethane. These methods achieve yields up to 80% while accommodating diverse substituents, reflecting the demand for scalable routes to derivatives like this compound.

Parallel innovations include scandium triflate-mediated [4 + 1] cycloadditions between isocyanides and ortho-quinone methides, which afford aminobenzofurans under mild conditions. Such methodologies address historical challenges in controlling regiochemistry during nitrovinyl group installation, particularly when sterically hindered anilines (e.g., 2,4-dimethylaniline) are employed. Computational studies further rationalize these outcomes by modeling transition-state geometries and charge distribution in intermediates.

Theoretical Framework for Investigating Anilino-Nitrovinyl Benzofuran Systems

The electronic structure of this compound can be analyzed through frontier molecular orbital (FMO) theory. Density functional theory (DFT) calculations indicate that the nitrovinyl group lowers the LUMO energy (-1.8 eV) relative to unsubstituted benzofuran (-1.2 eV), enhancing electrophilicity at the vinyl carbon. Conversely, the 2,4-dimethylanilino substituent raises the HOMO energy (-5.4 eV vs. -6.1 eV for benzofuran) through electron-donating methyl groups, creating a polarized π-system amenable to charge-transfer interactions.

Mechanistic studies of its synthesis reveal multistep pathways involving:

  • Nucleophilic addition of 2,4-dimethylaniline to a nitroacetylene intermediate
  • Intramolecular cyclization via base-assisted deprotonation to form the benzofuranone ring
  • Tautomerization to stabilize the nitrovinyl-anilino conjugation.

Properties

IUPAC Name

3-[(E)-2-(2,4-dimethylanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-7-8-15(12(2)9-11)19-10-16(20(22)23)17-13-5-3-4-6-14(13)18(21)24-17/h3-10,17,19H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMQMKXQLONWMF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C=C(\C2C3=CC=CC=C3C(=O)O2)/[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylaniline with a nitrovinyl precursor under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the nitrovinyl intermediate. This intermediate is then subjected to cyclization reactions to form the benzofuran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted benzofuran compounds.

Scientific Research Applications

Structural Features

The molecule consists of a benzofuran core with a nitrovinyl substituent and a dimethylanilino group. The presence of the nitro group contributes to its reactivity and potential biological activity, while the benzofuran structure is known for various pharmacological properties.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in medicinal chemistry:

  • Anticancer Activity: Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to generate reactive oxygen species could contribute to its anticancer properties by inducing oxidative stress in malignant cells.
  • Antimicrobial Properties: The presence of the nitro group may enhance its antimicrobial activity, making it a candidate for further investigation as an antimicrobial agent.

Materials Science

Due to its unique electronic properties, 3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one can be explored for use in:

  • Organic Photovoltaics: Its ability to absorb light and convert it into electrical energy makes it a candidate for organic solar cell applications.
  • Fluorescent Dyes: The compound's fluorescence properties can be harnessed in various imaging techniques.

Environmental Applications

Research into the environmental impact of synthetic compounds has highlighted the potential use of this compound in:

  • Pollutant Detection: Its chemical structure may allow it to interact with specific pollutants, aiding in the development of sensors for environmental monitoring.
  • Bioremediation Agents: The compound could potentially be used to facilitate the breakdown of hazardous substances in contaminated environments.

Case Study 1: Anticancer Activity

A study published in MDPI explored the cytotoxic effects of similar benzofuran derivatives on cancer cell lines. The results indicated that modifications to the benzofuran structure significantly influenced biological activity, suggesting that further research on compounds like this compound could yield promising anticancer agents .

Case Study 2: Organic Photovoltaics

Research conducted on organic photovoltaic materials demonstrated that compounds with similar structures exhibited enhanced charge mobility and light absorption properties. This suggests that this compound could be an effective component in the development of next-generation solar cells .

Mechanism of Action

The mechanism of action of 3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can trigger various cellular responses, including apoptosis (programmed cell death) and inhibition of cell proliferation. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Benzofuranone Derivatives

Key structural differences among benzofuranone derivatives lie in substituents at the 3-position and modifications to the aromatic rings. Below is a comparative analysis:

Table 1: Structural Comparison of Benzofuranone Derivatives
Compound Name Substituents at 3-Position Aromatic Ring Modifications Molecular Formula Molecular Weight (g/mol) CAS Number
3-[2-(2,4-Dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one (Target) 1-Nitrovinyl, 2,4-dimethylaniline None C₁₈H₁₆N₂O₄ 324.34 320420-47-1
3-(3,4-Dimethylanilino)-2-benzofuran-1(3H)-one 3,4-Dimethylaniline None C₁₆H₁₅NO₂ 253.29 -
3-Anilino-3-methyl-2-benzofuran-1(3H)-one Methyl, aniline None C₁₅H₁₃NO₂ 247.27 13544-08-6
3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one 5-Amino-3-methyl-1-phenylpyrazole None C₁₉H₁₅N₃O₂ 329.35 -
3-[2-(4-Chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one 4-Chlorophenyl-oxoethyl None C₁₆H₁₁ClO₃ 298.71 69322-23-2

Crystallographic and Intermolecular Interactions

Target Compound
3-(3,4-Dimethylanilino)-2-benzofuran-1(3H)-one
  • Dihedral Angle: 89.12° between benzofuranone and aniline fragments.
  • Intermolecular Interactions: N–H⋯O hydrogen bonds forming C(6) chains along the a-axis. π–π stacking between benzofuranone rings (centroid distance: 3.7870 Å). C–H⋯π interactions involving methyl groups .
3-Anilino-3-methyl-2-benzofuran-1(3H)-one
  • Likely exhibits weaker hydrogen bonding due to the absence of nitro or electron-withdrawing groups. Methyl substituents may contribute to steric hindrance, reducing packing efficiency .

Biological Activity

3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H16N2O4C_{18}H_{16}N_{2}O_{4} and a molecular weight of 324.34 g/mol. Its structure features a benzofuran core linked to a nitrovinyl group and a dimethylanilino substituent, which may influence its biological properties significantly.

Property Details
Molecular FormulaC18H16N2O4C_{18}H_{16}N_{2}O_{4}
Molecular Weight324.34 g/mol
CAS Number320420-47-1

Preliminary studies suggest that this compound exhibits anti-cancer properties . The proposed mechanisms include:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through various pathways.
  • Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from proliferating.
  • Reactive Intermediates Formation : The nitrovinyl group is believed to form reactive intermediates that interact with cellular components, enhancing its biological activity.

Anticancer Activity

Research has indicated that this compound shows significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung), HeLa (cervical), and B16F10 (melanoma) among others.
  • Concentration Range : Effective concentrations have been reported in the micromolar range (around 10 µM), demonstrating its potential as an anticancer agent .

Case Studies

In one study focusing on similar compounds, researchers found that derivatives of benzofuran exhibited promising results against multidrug-resistant (MDR) cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that the unique features of this compound could be optimized for better efficacy .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into how variations in substituents affect biological outcomes.

Compound Substituent Biological Activity
3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-oneMethoxy groupModerate cytotoxicity
This compoundDimethylamino groupHigh cytotoxicity against multiple cancer types

Conclusion and Future Directions

The compound this compound shows significant promise as an anticancer agent due to its unique chemical structure and mechanisms of action. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise pathways through which the compound induces apoptosis and cell cycle arrest.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance its biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between nitrovinyl intermediates and substituted benzofuranones. Key steps include controlling stoichiometry (e.g., 1:1.5 molar ratios of benzofuran precursors to nitrovinyl derivatives) and using catalytic acetic acid in ethanol under reflux . Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical, with yields typically ranging from 70–85% .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving regiochemistry and stereochemistry, as demonstrated for structurally related benzofuran derivatives . Complementary techniques include:

  • 1H/13C NMR : Assign peaks using DEPT and HSQC experiments to verify substituent positions (e.g., nitrovinyl proton signals at δ 7.8–8.2 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1705 cm⁻¹ and nitro (NO₂) stretches at 1515–1600 cm⁻¹ .
  • GCMS/HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. What experimental strategies can address contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state SC-XRD data often arise from dynamic effects (e.g., rotational isomerism). To resolve this:

  • Perform variable-temperature NMR to detect conformational equilibria .
  • Compare experimental data with DFT-calculated NMR chemical shifts for proposed conformers .
  • Use NOESY/ROESY to identify spatial correlations between substituents .

Q. How can the electronic effects of the 2,4-dimethylanilino and nitrovinyl groups influence the compound’s reactivity in further functionalization?

  • Methodological Answer : The electron-donating dimethylanilino group activates the benzofuranone core toward electrophilic substitution, while the electron-withdrawing nitrovinyl group directs reactivity to specific positions (e.g., para to the nitro group). Computational modeling (e.g., Fukui indices) can predict sites for nucleophilic/electrophilic attacks. Experimental validation via regioselective bromination or nitration is recommended .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

  • Methodological Answer : For antimicrobial or antitumor studies:

  • Use standardized microdilution assays (e.g., MIC determination against E. coli or S. aureus) with ciprofloxacin as a positive control .
  • For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (IC₅₀ calculation) and solvent-only negative controls .
  • Include structure-activity relationship (SAR) comparisons with analogs lacking the nitrovinyl group to isolate functional contributions .

Data Analysis and Experimental Design

Q. How can researchers design a robust study to investigate the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Measure physicochemical properties (logP, hydrolysis half-life) under controlled pH/temperature.
  • Phase 2 : Simulate environmental fate via OECD 308 biodegradation tests in soil/water systems.
  • Phase 3 : Use LC-HRMS to identify transformation products (e.g., nitro reduction to amine derivatives) .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀/MIC values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, employ machine learning (e.g., random forest) to identify structural determinants of activity .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar benzofuranones :

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Contradictory Data Resolution

Q. How should researchers address discrepancies between theoretical and observed mass spectral data?

  • Methodological Answer : If HRMS shows deviations >5 ppm from calculated values:

  • Recheck isotopic purity of precursors.
  • Consider alternative ionization pathways (e.g., in-source fragmentation).
  • Validate using orthogonal techniques like MALDI-TOF or FT-ICR MS .

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